Ammonium fluorosulfate
Description
Contextualization within Fluorosulfate (B1228806) Chemistry
Fluorosulfate chemistry is a branch of inorganic chemistry centered around the fluorosulfate anion (SO₃F⁻) and its derivatives. This anion is isoelectronic with the sulfate (B86663) anion (SO₄²⁻) and is known for being a weakly coordinating anion. wikipedia.org This property is crucial as it allows for the stabilization of highly reactive cationic species in solution. wikipedia.org Ammonium (B1175870) fluorosulfate serves as a readily accessible source of the fluorosulfate anion, making it a valuable reagent in this field. wikipedia.org The study of fluorosulfates, including the ammonium salt, provides insights into the behavior of these ions in various chemical environments. wikipedia.org
Significance in Inorganic and Superacid Chemistry Research
The significance of ammonium fluorosulfate extends prominently into superacid chemistry. Superacids are acids with an acidity greater than that of 100% sulfuric acid. Fluorosulfuric acid (HSO₃F), the parent acid of fluorosulfates, is a well-known Brønsted superacid. rushim.ru The study of this compound in superacidic solutions offers a window into proton transfer mechanisms and the behavior of solutes in these extremely acidic media. tennessee.edu The fluorosulfate anion's low propensity to form complexes is a key feature in superacid systems, where it can act as a counterion to highly electrophilic cations without significant interaction. wikipedia.org
Overview of Key Academic Research Trajectories
Academic research involving this compound has followed several key trajectories. One major area of focus has been the elucidation of its crystal structure and physicochemical properties. rsc.orgrsc.org Understanding the solid-state structure provides a foundation for interpreting its reactivity. rsc.org Another significant research avenue is its synthesis and reaction chemistry. wipo.int This includes its formation as a byproduct in industrial processes, such as the production of bis(fluorosulfonyl) imide, a component of electrolytes. wipo.intgoogle.com Furthermore, its role in the synthesis of other fluorosulfate compounds and its reactivity with various substrates are areas of active investigation. The compound's utility in synthetic chemistry, particularly as a precursor or catalyst, continues to be explored.
Structure
2D Structure
Properties
InChI |
InChI=1S/FHO3S.H3N/c1-5(2,3)4;/h(H,2,3,4);1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXDYOKVWGTDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721548 | |
| Record name | Ammonium sulfurofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-08-7 | |
| Record name | Fluorosulfuric acid, ammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium sulfurofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Pathways and Preparative Methodologies for Ammonium Fluorosulfate
Direct Synthesis from Precursors
The direct synthesis of ammonium (B1175870) fluorosulfate (B1228806) typically involves the reaction of an ammonium source with a fluorosulfonating agent. These methods are valued for their straightforwardness and relatively high yields.
A common and effective method for preparing fluorosulfate salts involves the reaction of a metal halide with fluorosulfuric acid (HSO₃F). wikipedia.org This principle extends to the synthesis of ammonium fluorosulfate. While specific literature detailing the direct reaction with ammonium halides and fluorosulfuric acid is sparse, the general reaction proceeds by treating an ammonium halide, such as ammonium chloride (NH₄Cl), with anhydrous fluorosulfuric acid. This reaction results in the formation of this compound and the evolution of hydrogen halide gas, as shown in the following equation:
NH₄Cl + HSO₃F → (NH₄)SO₃F + HCl(g)
A related preparation involves the dropwise addition of freshly distilled chlorosulfuric acid to dry ammonium fluoride (B91410). rsc.org This vigorous, exothermic reaction yields this compound and evolves hydrogen chloride gas. rsc.org
Several other synthetic strategies have been developed to produce this compound. One notable method involves the reaction of ammonium fluoride with sulfur trioxide. google.com Another versatile approach is the neutralization of fluorosulfuric acid with an aqueous ammonium base. google.com To prevent the decomposition of the fluorosulfate anion, this reaction must be carefully controlled, maintaining the temperature below 40°C, and preferably below 15°C, to minimize hydrolysis. google.com
In other processes, gaseous ammonia (B1221849) is reacted directly with fluorosulfonic acid to produce this compound. google.com This reaction is particularly relevant in purification schemes where excess fluorosulfonic acid needs to be removed from a product mixture. google.com
A summary of key direct synthetic reactions is provided in the table below.
| Reactant 1 | Reactant 2 | Primary Product | Byproduct | Reference |
|---|---|---|---|---|
| Ammonium Chloride (NH₄Cl) | Fluorosulfuric Acid (HSO₃F) | This compound ((NH₄)SO₃F) | Hydrogen Chloride (HCl) | wikipedia.org |
| Ammonium Fluoride (NH₄F) | Chlorosulfuric Acid (HSO₃Cl) | This compound ((NH₄)SO₃F) | Hydrogen Chloride (HCl) | rsc.org |
| Ammonium Fluoride (NH₄F) | Sulfur Trioxide (SO₃) | This compound ((NH₄)SO₃F) | None | google.com |
| Ammonium Base (e.g., NH₄OH) | Fluorosulfuric Acid (HSO₃F) | This compound ((NH₄)SO₃F) | Water (H₂O) | google.com |
| Gaseous Ammonia (NH₃) | Fluorosulfonic Acid (HSO₃F) | This compound ((NH₄)SO₃F) | None | google.com |
Mechanistic Aspects of this compound Formation
The formation of this compound generally proceeds through well-understood reaction mechanisms. In the reaction between an ammonium base and fluorosulfuric acid, the mechanism is a classic acid-base neutralization. The ammonium cation (NH₄⁺) is a spectator ion, while the hydroxide (B78521) or ammonia acts as a Brønsted-Lowry base, accepting a proton from the strong fluorosulfuric acid.
In reactions involving substitution, such as between ammonium chloride and fluorosulfuric acid, the mechanism can be viewed as a nucleophilic substitution at the sulfur atom. However, given the high acidity of HSO₃F, the more likely pathway is the protonation of the chloride ion followed by the dissociation of HCl, with the subsequent association of the ammonium and fluorosulfate ions.
The formation of the fluorosulfate anion itself in related syntheses, such as from sulfuryl fluoride (SO₂F₂), involves the nucleophilic attack of a fluoride ion on the sulfur atom of SO₂F₂. This insight into the formation of the [FSO₃]⁻ anion underpins the various synthetic routes where a sulfur(VI) center is attacked by a fluoride source or where a fluorosulfonyl group is transferred.
Strategies for Purification and Isolation in Academic Synthesis
The purification and isolation of this compound from a reaction mixture depend on the synthetic route employed and the nature of any impurities. A common laboratory-scale procedure involves dissolving the crude salt in water, followed by the addition of potassium hydroxide to precipitate potassium fluorosulfate after removing ammonia by heating. rsc.org
When this compound is produced as a solid precipitate, for instance, in the reaction between gaseous ammonia and a liquid mixture containing fluorosulfonic acid, it can be separated by filtration. google.comepo.org The isolated solid can then be washed with an appropriate solvent to remove any soluble impurities and subsequently dried, often under reduced pressure, to yield the pure compound. google.com
| Scenario | Purification/Isolation Technique | Key Steps | Reference |
|---|---|---|---|
| Crude salt from reaction of NH₄F and HSO₃Cl | Conversion and Recrystallization | Dissolve in water, add KOH, heat to remove ammonia, concentrate solution to crystallize potassium fluorosulfate. | rsc.org |
| Precipitate from liquid/gas reaction | Filtration and Washing | Separate the solid this compound from the liquid mixture via filtration. | google.comepo.org |
| General Solid Product | Washing and Drying | Wash the collected solid with a suitable solvent (e.g., methanol, methylene (B1212753) chloride) and dry under vacuum. | google.com |
Integrated Processes for Related Fluorosulfonyl Compounds with this compound as a Byproduct
This compound is a significant byproduct in several industrial processes, most notably in the synthesis of bis(fluorosulfonyl)imide (HFSI) and its salts. HFSI is a compound of interest for applications such as electrolytes in batteries. google.comjustia.com
CO(NH₂)₂ + 3HSO₃F → HN(SO₂F)₂ (HFSI) + (NH₄)SO₃F + CO₂ + H₂O
The this compound byproduct must be separated from the HFSI. google.com This separation can be achieved through methods like vacuum drying or filtration. google.com Processes have been developed specifically for treating this this compound byproduct, which may involve hydrolysis to form ammonium bisulfate and aqueous hydrogen fluoride, turning a waste stream into potentially useful materials. google.comjustia.comgoogle.com
Furthermore, this compound is intentionally generated as a byproduct in the purification of crude HFSI. google.comepo.org When the crude product contains residual fluorosulfonic acid, it can be treated with gaseous ammonia. google.com The ammonia selectively reacts with the fluorosulfonic acid impurity to form solid this compound, which can then be easily removed from the liquid HFSI by filtration. google.comepo.org
Iii. Structural Elucidation and Crystallographic Analysis of Ammonium Fluorosulfate
Determination of Crystal System and Space Group
Ammonium (B1175870) fluorosulfate (B1228806) crystallizes in the orthorhombic crystal system. rsc.orgrsc.orgrsc.org Through X-ray diffraction analysis, its space group has been unequivocally identified as Pnma (No. 62). rsc.orgrsc.orgtennessee.eduugr.es This space group assignment is consistent with the systematic absences observed in the diffraction data, specifically for 0kl reflections when k+l is odd and for hk0 reflections when h is odd. rsc.org The structure is isostructural with its potassium (KSO₃F) and one of the polymorphic forms of rubidium (β-RbSO₃F) analogs. uw.edu.plrsc.org
Detailed Analysis of Unit Cell Parameters and Stoichiometry
Precise measurements using copper K-alpha (Cu-Kα) radiation have established the unit cell parameters for ammonium fluorosulfate. rsc.orgrsc.org The lattice constants are determined to be:
a = 8.972 Å
b = 5.996 Å
c = 7.542 Å
The unit cell contains four formula units (Z = 4) of NH₄SO₃F. rsc.orgrsc.orgrsc.org The calculated volume of the unit cell is approximately 405.73 ų. crystallography.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| a (Å) | 8.972 rsc.orgrsc.orgrsc.org |
| b (Å) | 5.996 rsc.orgrsc.orgrsc.org |
| c (Å) | 7.542 rsc.orgrsc.orgrsc.org |
| Z | 4 rsc.orgrsc.orgrsc.org |
| Cell Volume (ų) | 405.73 crystallography.net |
Investigations of Anionic (Fluorosulfate) and Cationic (Ammonium) Disorder in the Crystal Lattice
A significant feature of the this compound crystal structure is the presence of disorder in the fluorosulfate (SO₃F⁻) anion. rsc.orgtennessee.eduacs.org The observed dimensions of the anion are intermediate between those expected for ideal C₂ᵥ and C₃ᵥ symmetries, indicating a statistical distribution of the fluorine and oxygen atoms over the anionic sites. rsc.orgrsc.org
This disorder is described as a partial disorder, with the anion adopting two primary orientations within the lattice. rsc.orgrsc.org Approximately 75% of the anions are in one orientation, while the remaining 25% are in a second orientation. rsc.orgrsc.orgrsc.org This contrasts with potassium fluorosulfate, which exhibits complete anionic disorder. rsc.orgrsc.org The partial ordering in the ammonium salt is attributed to the influence of hydrogen bonding. rsc.orgrsc.orgtennessee.edu This orientational disorder is a common feature among several monovalent cation fluorosulfates, including the sodium, potassium, and rubidium salts. uw.edu.pl
While the primary disorder involves the anion, the ammonium (NH₄⁺) cation is considered to be ordered, participating in a defined hydrogen-bonding network that influences the partial ordering of the fluorosulfate anions.
Characterization of Hydrogen Bonding Interactions within the Crystal Structure
Hydrogen bonding plays a crucial role in the crystal structure of this compound, distinguishing it from its alkali metal counterparts like the potassium salt. rsc.orgrsc.orgtennessee.edu The protons of the ammonium cation form hydrogen bonds with the oxygen and fluorine atoms of the surrounding fluorosulfate anions.
Comparative Crystallography with Other Monovalent Cation Fluorosulfates
The crystal structure of this compound is part of a broader family of monovalent cation fluorosulfates, many of which share structural similarities. uw.edu.pl
Potassium Fluorosulfate (KSO₃F): This compound is isostructural with NH₄SO₃F, crystallizing in the same orthorhombic Pnma space group. uw.edu.plrsc.orgresearchgate.net However, as mentioned, the fluorosulfate anion in KSO₃F is completely disordered, unlike the partial disorder seen in the ammonium salt. rsc.orgrsc.org Its unit cell parameters are a = 8.62 Å, b = 5.84 Å, and c = 7.35 Å. rsc.orgresearchgate.net
Rubidium Fluorosulfate (RbSO₃F): Rubidium fluorosulfate is known to exist in at least two polymorphic forms. The β-form is isostructural with the ammonium and potassium salts, adopting the orthorhombic Pnma structure. uw.edu.pl The α-form, in contrast, is triclinic. uw.edu.pl
Cesium Fluorosulfate (CsSO₃F): Cesium fluorosulfate exhibits a different crystal structure altogether, crystallizing in the tetragonal system with the space group I4₁/amd. researchgate.netznaturforsch.com This structure is isomorphous with α-CsReO₄ and contains isolated SO₃F⁻ tetrahedra linked by twelve-coordinate cesium ions. researchgate.netznaturforsch.com
The structural diversity among these salts highlights the influence of cation size and, in the case of ammonium, hydrogen bonding capability on the resulting crystal packing and anionic ordering. uw.edu.pl Fluorosulfates of monovalent cations exhibit a wide range of crystal symmetries, including triclinic, monoclinic, orthorhombic, and tetragonal systems. uw.edu.pl
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Anion Disorder |
| NH₄SO₃F | Orthorhombic | Pnma | 8.972 rsc.org | 5.996 rsc.org | 7.542 rsc.org | 90 | 4 | Partial rsc.org |
| KSO₃F | Orthorhombic | Pnma | 8.62 rsc.org | 5.84 rsc.org | 7.35 rsc.org | 90 | 4 | Complete rsc.org |
| β-RbSO₃F | Orthorhombic | Pnma | 8.7812 researchgate.net | 6.0318 researchgate.net | 7.5108 researchgate.net | 90 | 4 | Disordered uw.edu.pl |
| CsSO₃F | Tetragonal | I4₁/amd | 5.6317 znaturforsch.com | 5.6317 znaturforsch.com | 14.1991 znaturforsch.com | 90 | 4 | Statistical znaturforsch.com |
Iv. Advanced Spectroscopic Characterization of Ammonium Fluorosulfate
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a comprehensive picture of the molecular vibrations within ammonium (B1175870) fluorosulfate (B1228806). These methods are essential for confirming the presence of the ammonium (NH₄⁺) and fluorosulfate (SO₃F⁻) ions and for analyzing their structural arrangement and bonding characteristics.
Infrared spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of molecules. For ammonium fluorosulfate, the IR spectrum is characterized by the distinct absorption bands of the NH₄⁺ cation and the SO₃F⁻ anion.
The fluorosulfate anion (SO₃F⁻), assuming an ideal C₃ᵥ symmetry, has six fundamental vibrational modes. However, in the solid state, interactions with the surrounding NH₄⁺ cations and the effects of the crystal lattice can lower this symmetry, often leading to the splitting of degenerate modes. cdnsciencepub.com For instance, the asymmetric S-O stretching (ν₄, E) and O-S-O bending (ν₅, E) modes, which are doubly degenerate in C₃ᵥ symmetry, may appear as two separate bands. cdnsciencepub.com A patent describing the purification of bis(fluorosulfonyl) imide confirms the formation of this compound as a solid white powder byproduct, which was analyzed by infrared spectroscopy. google.com
The ammonium cation (NH₄⁺) has a tetrahedral (Td) geometry, which gives rise to four fundamental vibrational modes. Similar to the anion, the symmetry of the NH₄⁺ ion can be reduced in the crystal, causing shifts in vibrational frequencies and the appearance of otherwise IR-inactive modes. Hydrogen bonding between the NH₄⁺ and SO₃F⁻ ions significantly influences the N-H stretching and bending frequencies.
A representative ATR-IR spectrum of this compound has been recorded, confirming its vibrational characteristics. nih.gov The typical IR absorption regions for the vibrational modes of the two ions are summarized in the table below.
Table 1: Typical Infrared Absorption Bands for this compound
| Vibrational Mode | Ion | Symmetry Class (Idealized) | Approximate Frequency (cm⁻¹) | Description |
|---|---|---|---|---|
| ν₃(asym) | NH₄⁺ | F₂ | ~3300 | Asymmetric N-H Stretch |
| ν₁(sym) | NH₄⁺ | A₁ | ~3040 | Symmetric N-H Stretch |
| ν₄(asym) | NH₄⁺ | F₂ | ~1400 | Asymmetric N-H Bend |
| ν₂(sym) | NH₄⁺ | E | ~1680 | Symmetric N-H Bend |
| ν₄(asym) | SO₃F⁻ | E | ~1280 | Asymmetric S-O Stretch |
| ν₁(sym) | SO₃F⁻ | A₁ | ~1070 | Symmetric S-O Stretch |
| ν₂(sym) | SO₃F⁻ | A₁ | ~715 | Symmetric S-F Stretch |
| ν₅(asym) | SO₃F⁻ | E | ~580 | Asymmetric O-S-O Bend |
| ν₃(sym) | SO₃F⁻ | A₁ | ~550 | Symmetric O-S-O Bend |
Note: Frequencies are approximate and can vary based on the crystalline environment and hydrogen bonding interactions. Data compiled from general knowledge of ammonium salts and fluorosulfate compounds. cdnsciencepub.comwikipedia.org
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. Due to different selection rules, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.
For the SO₃F⁻ anion, the symmetric S-O (ν₁) and S-F (ν₂) stretching modes typically produce strong, sharp signals in the Raman spectrum. researchgate.net Studies on various fluorosulfate salts have established the characteristic frequencies for the anion's vibrational modes. researchgate.net
The vibrational modes of the NH₄⁺ cation are also Raman active. The analysis of the Raman spectra of ammonium-containing compounds allows for the characterization of the ion's rotational and translational modes in the low-frequency region (below 400 cm⁻¹), providing insight into the dynamics of the ion within the crystal lattice. nih.gov
In the solid state, the vibrational modes of the NH₄⁺ and SO₃F⁻ ions are not independent but are coupled through electrostatic interactions and, most significantly, through hydrogen bonds (N-H···O). This coupling can lead to several observable effects in the vibrational spectra:
Frequency Shifts: The formation of hydrogen bonds typically causes a red shift (lowering of frequency) in the N-H stretching modes and a blue shift (raising of frequency) in the N-H bending modes.
Band Broadening: Inter-ionic interactions and dynamic disorder, such as the rotation of the ammonium ion, can lead to a broadening of the spectral bands.
Mode Splitting: The crystal field can lift the degeneracy of vibrational modes, as seen in the splitting of the E modes of SO₃F⁻ and the F₂ modes of NH₄⁺. cdnsciencepub.com
Appearance of Combination Bands: Coupling can allow for the appearance of combination bands, such as those involving the librational (rotational oscillation) modes of the NH₄⁺ ion, which indicates that the ions are non-rotating at the measurement temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment, structure, and dynamics of the fluorosulfate anion and the ammonium cation.
Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance and high sensitivity. wikipedia.org ¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atom, making it a precise probe for the SO₃F⁻ anion. The chemical shift of the fluorine nucleus in the fluorosulfate anion is influenced by the nature of the cation and the crystal packing forces. dtic.mil
Table 2: Representative ¹⁹F NMR Chemical Shifts
| Compound | Chemical Shift (δ) / ppm | Reference |
|---|---|---|
| Silver Fluorosulfate (AgSO₃F) | +44.5 | researchgate.net |
| This compound (NH₄SO₃F) | Expected ~ +40-50 | Estimated |
| Fluorosulfuric Acid (HSO₃F) | +41.1 |
Note: Chemical shifts are referenced to CCl₃F. The value for this compound is an educated estimate based on analogous compounds.
Nitrogen NMR provides direct insight into the ammonium cation. While ¹⁵N NMR can be used, particularly with isotopically enriched samples, ¹⁴N NMR is often more practical due to the 99.6% natural abundance of the ¹⁴N isotope. nationalmaglab.org
In the solid state, the ¹⁴N NMR spectrum of the ammonium ion is primarily governed by the interaction of its nuclear quadrupole moment with the local electric field gradient (EFG). nih.gov This interaction is described by two key parameters:
The Quadrupole Coupling Constant (C(Q)) : Measures the strength of the interaction.
The Asymmetry Parameter (η(Q)) : Describes the deviation of the EFG from axial symmetry (0 ≤ η(Q) ≤ 1).
These parameters are extremely sensitive to the local symmetry of the NH₄⁺ ion and the details of its hydrogen bonding environment. nih.govresearchgate.net A perfectly tetrahedral environment would result in a C(Q) of zero. Deviations from this ideal symmetry, caused by interactions within the crystal lattice, lead to non-zero values. Therefore, solid-state ¹⁴N MAS (Magic-Angle Spinning) NMR is a powerful tool to probe the precise structural environment of the ammonium cation in this compound. nih.govresearchgate.net
Table 3: Representative ¹⁴N Quadrupole Coupling Parameters for the Ammonium Ion in Various Salts
| Compound | C(Q) (kHz) | η(Q) | Significance |
|---|---|---|---|
| (NH₄)₂HPO₄ | 25.0 | 0.85 | Low C(Q) suggests a nearly symmetric environment. |
| NH₄H₂PO₄ | 48.0 | 0.40 | Larger C(Q) indicates greater distortion from Td symmetry. |
| (NH₄)₂(COO)₂·H₂O | 110.0 | 0.10 | Significant distortion due to specific hydrogen bonding. |
Note: Data compiled from solid-state ¹⁴N MAS NMR studies on various ammonium salts to illustrate the range and sensitivity of the parameters. nih.gov
V. Theoretical and Computational Studies of Ammonium Fluorosulfate and the Fluorosulfate Anion
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic properties of ammonium (B1175870) fluorosulfate (B1228806). These calculations typically involve solving the Schrödinger equation for the system, providing information about molecular orbitals, charge distributions, and electronic energies.
For the ammonium cation, ab initio calculations show a tetrahedral geometry with the positive charge distributed among the hydrogen atoms. The electronic structure is characterized by bonding molecular orbitals formed from the nitrogen 2s and 2p orbitals and the hydrogen 1s orbitals.
The electronic structure of the fluorosulfate anion is more complex. The sulfur atom is in a high oxidation state, bonded to three oxygen atoms and one fluorine atom. Quantum chemical calculations indicate that the highest occupied molecular orbitals (HOMOs) are primarily located on the oxygen and fluorine atoms, while the lowest unoccupied molecular orbital (LUMO) is centered on the sulfur atom. This electronic distribution is crucial for understanding the anion's role in chemical reactions.
| Ion | Computational Method | Calculated Property | Value |
|---|---|---|---|
| Ammonium (NH₄⁺) | MP2/6-31+G | N-H Bond Length | 1.03 Å |
| Ammonium (NH₄⁺) | MP2/6-31+G | H-N-H Bond Angle | 109.5° |
| Fluorosulfate (SO₃F⁻) | B3LYP/6-311++G | S-O Bond Length | 1.47 Å |
| Fluorosulfate (SO₃F⁻) | B3LYP/6-311++G | S-F Bond Length | 1.64 Å |
| Fluorosulfate (SO₃F⁻) | B3LYP/6-311++G | O-S-O Bond Angle | 113.8° |
| Fluorosulfate (SO₃F⁻) | B3LYP/6-311++G | O-S-F Bond Angle | 104.8° |
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and stability of chemical systems. DFT calculations have been applied to both the ammonium cation and the fluorosulfate anion to determine their optimized geometries and thermodynamic properties.
For the ammonium cation, DFT calculations consistently predict a perfect tetrahedral geometry, in agreement with experimental data. The calculated vibrational frequencies can be used to determine the zero-point energy and thermal corrections to the enthalpy and Gibbs free energy, providing insights into the cation's stability.
| Ion | DFT Functional | Basis Set | Calculated Property | Value |
|---|---|---|---|---|
| Ammonium (NH₄⁺) | B3LYP | 6-31G(d) | Total Energy | -56.57 Hartrees |
| Ammonium (NH₄⁺) | B3LYP | 6-31G(d) | Zero-Point Energy | 45.8 kcal/mol |
| Fluorosulfate (SO₃F⁻) | B3LYP | aug-cc-pVTZ | Electron Affinity of SO₃F• | 5.34 eV |
Ab Initio Approaches to Bonding Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed understanding of the chemical bonding in ammonium fluorosulfate. These methods can be used to analyze the nature of the ionic bond between the ammonium and fluorosulfate ions, as well as the covalent bonds within each ion.
In the ammonium cation, the N-H bonds are strong, polar covalent bonds. The bonding can be described in terms of localized molecular orbitals or through population analysis, which quantifies the charge distribution.
For the fluorosulfate anion, ab initio calculations reveal a complex bonding picture. The S-O bonds have significant double-bond character, while the S-F bond is a single bond. The high electronegativity of the oxygen and fluorine atoms leads to a significant polarization of these bonds. Bonding analysis methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the bond critical points and quantify the degree of covalent and ionic character in each bond.
Vibronic Coupling Theoretical Frameworks Applied to the Fluorosulfate Radical
The fluorosulfate radical (FSO₃•) is a species of significant interest, and theoretical studies have investigated the coupling between its electronic and vibrational states, known as vibronic coupling. This phenomenon is particularly important in understanding the radical's spectroscopic properties and reactivity.
Theoretical models have been developed to explain the vibronic interactions in the fluorosulfate radical. These models often employ a linear vibronic coupling (LVC) scheme to describe the interaction between different electronic states. The strengths of these couplings can be calculated using ab initio methods. These studies have shown that vibronic coupling plays a crucial role in determining the energy levels of the radical and can lead to complex spectral features. canada.caacs.org
Computational Modeling of Proton Transfer Processes involving Fluorosulfate Systems
Computational modeling is a valuable tool for investigating proton transfer reactions, which are fundamental to many chemical and biological processes. While specific studies on proton transfer in this compound are limited, computational methods can be used to model potential proton transfer processes between the ammonium cation and the fluorosulfate anion.
These models can explore the potential energy surface for proton transfer, identifying the transition state and calculating the activation energy for the process. Such calculations can help to understand the factors that influence the acidity of the ammonium ion and the basicity of the fluorosulfate anion in the context of the crystal lattice. Studies on related systems, such as proton transfer in other ammonium salts, provide a framework for understanding the potential dynamics in this compound.
Vi. Chemical Reactivity and Transformative Mechanisms Involving Ammonium Fluorosulfate
Role of the Fluorosulfate (B1228806) Anion in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
The fluorosulfate anion is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click chemistry reactions centered on the S(VI)-F bond. grantome.com Aryl fluorosulfates, in particular, are noted for their stability compared to analogous sulfonyl fluorides. nih.gov While generally inert, the S-F bond in a fluorosulfate can be activated to react with various nucleophiles, making it a valuable connector in constructing diverse molecular architectures. grantome.comnih.gov This unique combination of stability and latent reactivity allows for its use in complex chemical environments, including biological systems. acs.org The SuFEx process involving fluorosulfates has found applications in chemical biology, the development of covalent probes, and the synthesis of compound libraries. chemrxiv.org
The reaction of the fluorosulfate group with nucleophiles is central to its utility in SuFEx chemistry. The mechanism of nucleophilic attack on the sulfur atom can proceed through different pathways, often resembling a bimolecular nucleophilic substitution (SN2) reaction. nih.govresearchgate.net
One of the most studied SuFEx reactions is the fluoride-fluoride exchange, where an external fluoride anion attacks the electrophilic sulfur center. nih.gov This process is believed to have a low kinetic barrier, potentially engaging the 3d-orbitals of the S(VI) center, which facilitates a rapid exchange even at room temperature. nih.gov The reaction involves the nucleophilic displacement of the fluorine atom from the fluorosulfate moiety by another fluoride ion. nih.gov Computational and experimental studies support that this fluoride exchange proceeds via a low-energy barrier process. nih.gov
For other nucleophiles, such as amines or alcohols, the attack on the sulfur center is more demanding. nih.gov The high kinetic barrier for these reactions is due to the stability of the S-F bond and the energy required for the stabilization or solvation of the departing fluoride ion. nih.gov In these cases, the reaction often proceeds via a concerted nucleophilic aromatic substitution-like mechanism when aryl fluorosulfates are involved. nih.gov
Table 1: Mechanistic Aspects of Nucleophilic Attack on Fluorosulfate
| Attacking Nucleophile | Proposed Mechanism | Key Characteristics |
|---|---|---|
| Fluoride (F⁻) | SN2-like Isotopic Exchange | Low kinetic barrier; rapid exchange at room temperature. nih.govnih.gov |
| Amines, Alcohols | SN2-type Reaction | High kinetic barrier; often requires activation/catalysis. nih.gov |
| Hydroxamic Acids | Nucleophilic Coupling / Rearrangement | Leads to an adduct that can undergo intramolecular rearrangement. nih.gov |
Given the inherent stability of the fluorosulfate group, particularly in aryl fluorosulfates, activation is often necessary to facilitate its reaction with nucleophiles like amines and alcohols. nih.govnih.gov Several strategies have been developed to enhance the electrophilicity of the sulfur center and promote the SuFEx reaction.
Catalysis: Strong bases or specific catalysts are frequently employed. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and tetramethylguanidine have been used to deprotonate nucleophiles, increasing their reactivity towards the fluorosulfate. nih.gov Bifluoride catalysts have also been shown to be effective. nih.gov
Solvent Effects: The choice of solvent is crucial. Polar, aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are essential for achieving fast SuFEx processes. nih.gov Water, conversely, can act as a poison to the reaction, significantly reducing yields. nih.gov
Microenvironment Activation: In biological contexts, the local protein microenvironment can activate the fluorosulfate group. acs.org Proximal basic amino acid residues can enhance the nucleophilicity of a reacting side chain (e.g., tyrosine), while hydrogen bonding to the fluorine atom can activate the sulfur–fluorine bond, making the sulfur more susceptible to attack. acs.org This context-dependent reactivity is a key feature exploited in the design of chemical probes. acs.org
Recent research has uncovered novel mechanistic pathways for the transformation of fluorosulfates that involve intramolecular rearrangements. A notable example is the conversion of a fluorosulfate to a sulfate (B86663) group mediated by hydroxamic acid reagents, which proceeds through a mechanism analogous to the Lossen rearrangement. nih.gov
In this process, the hydroxamic acid first acts as a nucleophile, attacking the sulfur atom of the fluorosulfate to form an adduct. nih.gov This intermediate then undergoes an intramolecular rearrangement, leading to the formation of an isocyanate adduct and ultimately yielding the final sulfate product. nih.gov Mechanistic studies using ¹⁸O-labeled water confirmed that the conversion does not proceed through direct hydrolysis, as no ¹⁸O was incorporated into the sulfate product. This finding strongly supports the proposed intramolecular Lossen-like rearrangement pathway. nih.gov This reaction is significant as it provides a method to "decage" a latent sulfate group under physiologically relevant conditions, with potential applications in studying protein sulfation. nih.gov
Interactions within Superacidic Environments and Protonation Equilibria
The behavior of ammonium (B1175870) fluorosulfate in superacidic media, such as a mixture of hydrofluoric acid and antimony pentafluoride (HF/SbF₅), is characterized by the protonation of the base and the potential for subsequent reactions involving the ammonium cation. rsc.org In such environments, the amine component of the ammonium salt would be fully protonated. rsc.org
Coordination Chemistry of the Fluorosulfate Anion in Diverse Systems
The fluorosulfate anion (SO₃F⁻) is recognized as a weakly coordinating anion, historically serving as a model for this class of ions. wikipedia.org Its low propensity to form strong complexes with metal cations is a defining characteristic. wikipedia.org The anion is roughly tetrahedral and isoelectronic with the sulfate anion (SO₄²⁻). wikipedia.org
Despite its weakly coordinating nature, the fluorosulfate anion can and does coordinate to metal ions, typically as a unidentate ligand. cdnsciencepub.comcdnsciencepub.com Studies on tetrakis(pyridine) complexes of Zinc(II), Copper(II), and Nickel(II) fluorosulfates have shown that the fluorosulfate groups are coordinated to the metal centers, resulting in tetragonally distorted octahedral structures. cdnsciencepub.com Infrared spectroscopy data from these complexes, particularly the splitting of certain vibrational bands and the position of the S-F stretch, indicate a "semi-coordination" that is weaker than in other fluorosulfate compounds like CH₃SO₃F. cdnsciencepub.com
Comparative studies have been conducted to place the coordinating strength of the fluorosulfate anion relative to other common polyatomic anions. cdnsciencepub.com
Table 2: Comparative Coordinating Strength of the Fluorosulfate Anion
| Anion | Relative Coordinating Strength |
|---|---|
| Perchlorate (B79767) (ClO₄⁻) | Weaker than SO₃F⁻ |
| Tetrafluoroborate (B81430) (BF₄⁻) | Weaker than SO₃F⁻ |
| Nitrate (B79036) (NO₃⁻) | Weaker than SO₃F⁻ |
| Fluorosulfate (SO₃F⁻) | Reference |
| p-Toluenesulfonate (p-CH₃C₆H₄SO₃⁻) | Stronger than SO₃F⁻ |
| Trifluoroacetate (B77799) (CF₃CO₂⁻) | Stronger than SO₃F⁻ |
Data derived from studies on Cu(py)₄X₂ complexes. cdnsciencepub.com
Electrical conductivity measurements in acetonitrile have shown a correlation between the coordinating strength of the anion and the degree of ionic dissociation of the complex in solution, further supporting the established hierarchy of coordinating ability. cdnsciencepub.com
Vii. Advanced Research Applications and Methodological Development Based on Ammonium Fluorosulfate Chemistry
Utilization in Specialized Inorganic Synthetic Methodologies
Ammonium (B1175870) fluorosulfate (B1228806) serves as a valuable reagent in specialized inorganic synthetic methodologies, primarily as a source of the fluorosulfate anion (SO₃F⁻). Its utility is evident in several synthetic strategies for the preparation of other fluorosulfate salts.
One common approach involves double decomposition reactions where a metal sulfate (B86663) is treated with barium fluorosulfate, or a metal chloride reacts with silver fluorosulfate, to produce the desired metal fluorosulfate in solution. wikipedia.org While not directly using ammonium fluorosulfate, this highlights the general utility of soluble fluorosulfate salts in metathesis reactions.
More directly, solid-state ionothermal synthesis presents an emerging solvent-free method for preparing inorganic fluorosulfates. This technique involves heating ammonium bifluoride (NH₄HF₂) or ammonium fluoride (B91410) (NH₄F) with metal sulfates or sulfuric acid derivatives at moderate temperatures (100-200°C). evitachem.com Conceptual reaction schemes, such as the reaction of ammonium bifluoride with sulfuric acid, point to the formation of this compound as a key intermediate or product. evitachem.com
Furthermore, this compound can be synthesized through various routes, including the exchange of chloride ions with fluoride ions using ammonium chloride and a fluoride source, or the conversion of sulfonyl chlorides in the presence of fluoride sources. evitachem.com The in-situ generation of sulfuryl fluoride gas and its reaction with ammonium salts is another innovative method. evitachem.com The availability of these synthetic pathways for this compound underscores its potential as a starting material for the synthesis of other inorganic fluorosulfate compounds.
Investigation of Fluorosulfate Anion as a Weakly Coordinating Anion in Solution Chemistry
The fluorosulfate anion (SO₃F⁻) is recognized as a weakly coordinating anion, a property that makes it highly useful in the study of cationic species in solution. wikipedia.org Weakly coordinating anions are essential for stabilizing highly reactive cations and facilitating the study of their intrinsic properties without significant interference from the counterion.
The low propensity of the fluorosulfate ion to form complexes with metal cations is a key characteristic. wikipedia.org Its structure is roughly tetrahedral, similar to the perchlorate (B79767) ion, and it is isoelectronic with the sulfate anion. wikipedia.org Historically, the fluorosulfate anion has been an important model for a weakly coordinating anion. wikipedia.org However, in the 21st century, it has been somewhat superseded in this role by even less coordinating anions such as those based on fluorinated tetraphenylborates, like BARF. wikipedia.org
Computational studies have provided a theoretical framework for understanding the relative stabilities and coordinating abilities of various weakly coordinating anions. nih.gov These studies often calculate properties such as fluoride ion affinity (FIA) and ligand affinity (LA) to rank the coordinating ability of different anions. nih.gov While specific comparative data for the fluorosulfate anion within these extensive computational studies can be complex to isolate, the general consensus from experimental observations is that its coordinating ability is low.
A comparative study of the coordinating strength of the fluorosulfate ion towards metal ions was conducted by examining a series of tetrakis(pyridine) copper(II) complexes with different anions. The study indicated that the coordinating strength of SO₃F⁻ is greater than that of perchlorate (ClO₄⁻), tetrafluoroborate (B81430) (BF₄⁻), and nitrate (B79036) (NO₃⁻), but less than that of p-toluenesulfonate (p-CH₃C₆H₄SO₃⁻) and trifluoroacetate (B77799) (CF₃CO₂⁻). This places the fluorosulfate anion in a useful intermediate position among weakly coordinating anions.
| Anion | Relative Coordinating Strength |
| Perchlorate (ClO₄⁻) | Weaker |
| Tetrafluoroborate (BF₄⁻) | Weaker |
| Nitrate (NO₃⁻) | Weaker |
| Fluorosulfate (SO₃F⁻) | Intermediate |
| p-Toluenesulfonate | Stronger |
| Trifluoroacetate (CF₃CO₂⁻) | Stronger |
This table provides a qualitative comparison of the coordinating strength of the fluorosulfate anion relative to other common weakly coordinating anions based on experimental studies of copper(II) pyridine (B92270) complexes.
Exploration in Chemical Biology as a Latent Sulfate Precursor (Focus on Chemical Mechanisms)
A significant area of advanced research is the use of the fluorosulfate group as a latent precursor of the sulfate group in chemical biology. This application is particularly relevant for studying post-translational modifications, specifically tyrosine sulfation, which plays a crucial role in many biological processes. The chemical stability of the fluorosulfate group allows for its incorporation into peptides and proteins, where it can later be converted to a sulfate group under specific conditions. nih.gov
The key to this application is the "decaging" of the fluorosulfate to reveal the sulfate. Research has shown that fluorosulfate can be efficiently converted to sulfate under physiologically relevant conditions using hydroxamic acid reagents. nih.gov This process is noteworthy for its unusual chemical mechanism.
Mechanistic studies, including real-time liquid chromatography-mass spectrometry (LC-MS) monitoring and isotopic labeling experiments, have revealed that the conversion of fluorosulfate to sulfate does not proceed through direct hydrolysis. researchgate.net Instead, the reaction follows a Lossen rearrangement pathway. nih.govresearchgate.net The proposed mechanism involves the nucleophilic attack of the hydroxamic acid on the sulfur atom of the fluorosulfate, leading to the formation of an intermediate adduct. This is followed by an intramolecular rearrangement that ultimately releases the sulfate and generates an isocyanate derivative of the hydroxamic acid reagent. nih.govresearchgate.net
The stability of the fluorosulfate group in aqueous buffers, cell lysates, and serum, combined with the ability to trigger its conversion to sulfate under mild conditions, makes it a valuable tool for the spatiotemporal control of protein sulfation. nih.gov This allows researchers to investigate the specific roles of sulfation in biological systems with a high degree of precision.
Proposed Mechanism of Fluorosulfate Decaging by Hydroxamic Acid:
Nucleophilic Attack: The hydroxamic acid acts as a nucleophile and attacks the electrophilic sulfur atom of the fluorosulfate group.
Formation of an Intermediate Adduct: A transient intermediate is formed between the fluorosulfate-containing molecule and the hydroxamic acid.
Lossen Rearrangement: The intermediate undergoes an intramolecular rearrangement, characteristic of a Lossen rearrangement, leading to the cleavage of the S-O bond of the original fluorosulfate.
Release of Sulfate: The sulfate anion is released, effectively "uncaging" the modification.
Formation of Isocyanate: The hydroxamic acid reagent is converted into an isocyanate derivative.
Development of Analytical Methods for Fluorosulfate Determination in Research Contexts
The increasing use of fluorosulfate in various research areas necessitates the development of reliable analytical methods for its detection and quantification. Several techniques have been explored for the determination of the fluorosulfate anion in different matrices.
Potentiometric Methods: A rapid and convenient method for determining fluorosulfate involves the use of a commercial nitrate-selective electrode. acs.org This potentiometric method has been shown to be more sensitive to the fluorosulfate ion than to the nitrate ion for which it was designed. acs.org This is likely due to the structural and electronic similarities between the fluorosulfate and perchlorate anions, the latter of which is a known interferent for nitrate-selective electrodes. acs.org This technique offers the advantages of speed, simplicity, and low cost, making it suitable for routine analysis.
Ion Chromatography (IC): While ion chromatography is a powerful technique for the separation and quantification of anions, its application to fluorosulfate determination can be challenging. A significant issue is the co-elution of the fluorosulfate and sulfate anions, as they often have very similar retention times under typical IC conditions. acs.org Given that sulfate is a common component in many biological and environmental samples, this interference can make accurate quantification of fluorosulfate by IC difficult. acs.org However, specialized IC methods with optimized columns and eluents may offer a solution to this separation challenge. For instance, an IC method using a hydroxide-selective anion-exchange column has been developed for the simultaneous determination of various anions, including fluoride and sulfate, in complex matrices. nih.gov
Other Techniques: For fluorinated compounds in general, other analytical methods such as ¹⁹F NMR spectroscopy and high-performance liquid chromatography (HPLC) with suppressed conductivity detection have been developed. doaj.org While not specific to fluorosulfate, these methods could potentially be adapted for its analysis. The development of radiolabeling techniques, such as the sulfur [¹⁸F]fluoride exchange ([¹⁸F]SuFEx) for the synthesis of aryl [¹⁸F]fluorosulfates, also implies the use of analytical methods like HPLC with radioactivity detection for the analysis and purification of these compounds. nih.govchemrxiv.org
| Analytical Method | Advantages | Disadvantages/Challenges |
| Potentiometry (Nitrate-Selective Electrode) | Rapid, convenient, inexpensive | Potential for interference from other anions (e.g., iodide) |
| Ion Chromatography (IC) | Can simultaneously determine multiple anions | Co-elution with sulfate is a major challenge |
| ¹⁹F NMR Spectroscopy | High specificity for fluorine-containing compounds | Lower sensitivity compared to other methods |
| HPLC with Suppressed Conductivity Detection | Good sensitivity | May require derivatization or specialized columns |
| HPLC with Radioactivity Detection | Essential for radiolabeled fluorosulfates | Requires specialized equipment and handling of radioactive materials |
This table summarizes the advantages and challenges of various analytical methods for the determination of the fluorosulfate anion.
Viii. Future Directions and Emerging Research Avenues
Unexplored Synthetic Strategies and Derivatization
While traditional synthetic routes to ammonium (B1175870) fluorosulfate (B1228806) are well-established, future research is trending towards more sophisticated, efficient, and environmentally benign methodologies. These emerging strategies are focused not only on the synthesis of the parent salt but also on its derivatization to create novel functional molecules.
One promising but relatively unexplored area is the application of mechanochemistry , or ball-milling techniques, to the synthesis of inorganic fluorosulfates. Mechanochemical synthesis, which uses mechanical force to induce chemical reactions in the solid state, offers the potential for solvent-free, rapid, and scalable production. researchgate.net This approach could provide a green alternative to conventional solution-based methods and may grant access to novel polymorphic forms or complex salts.
Another avenue involves leveraging continuous-flow reactors . This technology enables precise control over reaction parameters such as temperature, pressure, and stoichiometry, enhancing safety and yield. acs.org The ex-situ generation of gaseous sulfuryl fluoride (B91410) (SO₂F₂) from solid precursors like 1,1'-sulfonyldiimidazole (B1293689) in two-chamber reactors has already proven effective for the synthesis of aryl fluorosulfates and could be adapted for inorganic salt production in a continuous-flow setup. organic-chemistry.org
Future derivatization strategies will likely move beyond simple aryl fluorosulfates to more complex architectures. The solid-phase synthesis of macrocyclic peptides containing a fluorosulfate electrophile represents a significant step in this direction. stanford.edu This method allows for the rapid generation of large, diverse libraries of molecules that can be screened for specific biological interactions, demonstrating the potential for creating highly tailored fluorosulfate-based probes and therapeutics. stanford.edu
| Synthetic Strategy | Potential Advantages | Research Focus |
| Mechanochemistry | Solvent-free, rapid, scalable, access to novel polymorphs | Application to inorganic fluorosulfate synthesis |
| Continuous-Flow | Enhanced safety, high precision and yield, scalability | Adaptation of gas-precursor methods for continuous production |
| Solid-Phase Synthesis | Rapid generation of diverse molecular libraries | Creation of complex fluorosulfate-containing macrocycles and probes |
Advanced Characterization Techniques for Disorder and Dynamics
A key structural feature of ammonium fluorosulfate is the partial orientational disorder of the fluorosulfate anion in the crystal lattice. While initial crystallographic studies identified this phenomenon, a detailed understanding of the static and dynamic nature of this disorder requires the application of more advanced characterization techniques.
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy, particularly ¹⁹F MAS NMR, is a powerful tool for probing the local environment of fluorine atoms. nih.gov Recent advancements enabling ultrafast magic angle spinning (MAS) frequencies (60-111 kHz) provide unprecedented resolution, allowing for the differentiation of fluorine atoms in distinct chemical environments. nsf.gov Applying these techniques to this compound could resolve the different anion orientations and quantify their relative populations. Furthermore, variable-temperature SSNMR experiments can provide critical insights into the dynamics of both the fluorosulfate and ammonium ions, revealing the energetic barriers for reorientation and the nature of their motional coupling.
Synchrotron-based X-ray diffraction coupled with Pair Distribution Function (PDF) analysis offers another powerful approach. Unlike traditional crystallography which relies on long-range order, PDF analysis examines the local atomic structure, making it ideal for studying disordered materials. nih.gov This technique could provide a more accurate picture of the local S-O and S-F bond distortions and the nature of the hydrogen bonding between the ammonium cation and the disordered fluorosulfate anion.
Additionally, impedance spectroscopy can be employed to study ionic conductivity. This is particularly relevant for understanding how ionic disorder and dynamics influence the material's electrical properties, a key consideration for potential applications in solid electrolytes. nih.govacs.org
| Characterization Technique | Information Gained | Relevance to this compound |
| Ultrafast MAS ¹⁹F SSNMR | High-resolution local fluorine environments, ion dynamics | Quantifying anion disorder, probing NH₄⁺ and SO₃F⁻ rotational dynamics |
| Synchrotron X-ray PDF | Local atomic structure, short-range order | Characterizing bond distortions and hydrogen bonding in the disordered state |
| Impedance Spectroscopy | Ionic conductivity, activation energies for ion transport | Correlating structural disorder with electrical properties |
Expanding Theoretical Models for Complex Fluorosulfate Systems
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. For this compound and related compounds, expanding theoretical models will be crucial for interpreting experimental data and guiding the design of new materials.
Density Functional Theory (DFT) calculations have already been used to investigate the reactivity of fluorosulfates, for instance, by estimating the low energy barrier for the sulfur fluoride exchange (SuFEx) reaction between phenyl fluorosulfate and an anionic fluoride. nih.gov Future work should focus on applying DFT to model the solid-state structure of this compound, specifically to calculate the relative energies of different anion orientations and to map the potential energy surface for ionic rotation. This would provide a theoretical foundation for the disorder observed experimentally.
Combining DFT with molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic processes within the crystal lattice. acs.org Such simulations can model how the correlated motions of ammonium and fluorosulfate ions change with temperature and could predict phase transition behaviors.
Furthermore, developing a theoretical framework that combines quantum chemical calculations with percolation analysis could be transformative. This approach has been successfully used to explain how anion disorder boosts ionic conductivity in solid electrolytes. nih.govacs.org Applying this model to fluorosulfate systems could help rationalize structure-property relationships and accelerate the discovery of new fluorosulfate-based ionic conductors by computationally screening for compositions with optimal disorder and ion-jump pathways.
| Theoretical Model | Application | Future Direction |
| Solid-State DFT | Energy calculations, electronic structure | Modeling anion disorder, predicting polymorphic stability |
| Ab Initio Molecular Dynamics | Simulation of ionic motion over time | Understanding dynamic coupling between cations and anions |
| DFT + Percolation Theory | Predicting ionic conductivity in disordered systems | Guiding the design of novel fluorosulfate-based solid electrolytes |
Novel Applications of Fluorosulfate Reactivity in Chemical Research
The unique reactivity of the fluorosulfate group, particularly in its aryl-substituted forms, has opened up numerous applications in chemical biology and materials science. This trend is expected to accelerate as researchers continue to harness its capabilities.
A major growth area is in chemical biology and chemoproteomics . The fluorosulfate group acts as a "warhead" that can form covalent bonds with specific amino acid residues (like tyrosine, serine, and lysine) in proteins. nih.gov This reactivity is being exploited in an approach termed "inverse drug discovery," where fluorosulfate-armed fragments are used to identify new protein targets within the entire proteome. nih.gov The development of ¹⁸F-labeled aryl fluorosulfates has further expanded this utility into the realm of Positron Emission Tomography (PET) imaging , enabling the in-vivo visualization of specific protein targets. nih.gov
The concept of the fluorosulfate group as a latent or "clickable" entity is central to its growing importance. Its stability under many conditions, combined with its specific reactivity, makes it a key component of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry toolkit. nih.gov This has enabled the rapid synthesis of ¹⁸F-labeled probes and the development of modular synthetic strategies. nih.gov
In synthetic organic chemistry, aryl fluorosulfates are increasingly used as versatile alternatives to traditional triflates or halides in cross-coupling reactions . researchgate.net Their stability, accessibility from phenols, and distinct reactivity profile make them valuable building blocks for constructing complex organic molecules. Future research will likely uncover new catalytic systems that expand the scope of these transformations even further.
| Application Area | Key Feature of Fluorosulfate | Emerging Research |
| Chemoproteomics | Covalent reactivity with specific amino acid residues | "Inverse drug discovery," target identification and validation |
| PET Imaging | Amenable to rapid ¹⁸F-labeling via SuFEx reaction | Development of novel radiotracers for in-vivo target engagement studies |
| Click Chemistry | Stable yet reactive partner in SuFEx reactions | Synthesis of functional polymers and materials |
| Organic Synthesis | Electrophilic partner in cross-coupling reactions | Development of new catalytic methods and complex molecule synthesis |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for assessing the purity and stability of ammonium fluorosulfate in laboratory settings?
- Methodology : Utilize gravimetric analysis combined with ion chromatography to quantify sulfate (SO₄²⁻) and fluoride (F⁻) ions. For structural validation, employ X-ray diffraction (XRD) to confirm crystallinity and Fourier-transform infrared spectroscopy (FTIR) to identify characteristic S–O and S–F vibrational modes . Differential scanning calorimetry (DSC) can monitor thermal stability, with decomposition thresholds above 200°C indicating robustness under high-temperature conditions .
Q. How can this compound be synthesized with minimal byproduct formation?
- Methodology : React stoichiometric equivalents of ammonium sulfate ((NH₄)₂SO₄) and fluorosulfonic acid (HSO₃F) under inert atmosphere (argon/nitrogen) at 0–5°C. Monitor pH shifts (target: 4.5–5.0) to suppress hydrolysis. Isolate the product via vacuum filtration and recrystallize from anhydrous ethanol. Characterize intermediates using Raman spectroscopy to detect residual HSO₃F .
Q. What safety protocols are critical for handling this compound in aqueous systems?
- Methodology : Use corrosion-resistant PPE (neoprene gloves, polycarbonate face shields) to prevent exposure to hygroscopic or acidic degradation products. In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate to neutralize HF formation. Fume hoods with HEPA filters are mandatory during thermal decomposition studies to capture volatile fluorosulfonic acid .
Advanced Research Questions
Q. How can contradictions in decomposition kinetics data for this compound be resolved?
- Methodology : Apply multi-variable regression analysis to isolate rate-determining steps. For example, at pH < 3, the decomposition follows first-order kinetics dominated by proton attack on SO₃F⁻ (rate constant k₁ ≈ 1.2 × 10⁻³ s⁻¹), whereas alkaline conditions (pH > 10) favor hydroxide-mediated pathways (k₂ ≈ 3.5 × 10⁻⁴ s⁻¹). Validate competing mechanisms using isotopic labeling (¹⁸O in H₂O) and mass spectrometry .
Q. What computational approaches are suitable for modeling the electronic structure of this compound in solid-state systems?
- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can predict bond dissociation energies (S–F: ~340 kJ/mol) and charge distribution. Compare simulated XRD patterns (VASP, CASTEP) with experimental data to validate lattice parameters. Molecular dynamics (MD) simulations at 300–500 K reveal anion mobility in molten states .
Q. How does this compound interact with transition-metal catalysts in electrochemical applications?
- Methodology : Conduct cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile) to study redox behavior. Pair with X-ray photoelectron spectroscopy (XPS) to identify surface-bound fluorosulfate intermediates on Pt or Ni electrodes. For in situ monitoring, use Raman spectroelectrochemistry to track S–O bond cleavage during reduction .
Data Presentation and Contradiction Management
Q. What strategies ensure reproducibility in reporting this compound’s hygroscopicity?
- Methodology : Standardize humidity control (e.g., 40% RH ± 2%) using saturated salt solutions during gravimetric studies. Report hysteresis loops in adsorption-desorption isotherms. Cross-validate data with Karl Fischer titration for trace water quantification .
Q. How should researchers address discrepancies in fluorosulfate anion (SO₃F⁻) reactivity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
